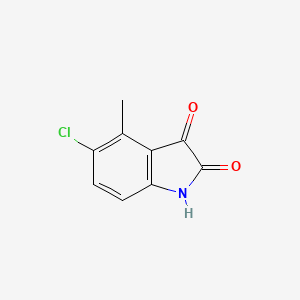

5-Chloro-4-methylindoline-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

5-chloro-4-methyl-1H-indole-2,3-dione |

InChI |

InChI=1S/C9H6ClNO2/c1-4-5(10)2-3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) |

InChI Key |

HAEMMSKCBIVSSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)C(=O)N2)Cl |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 5 Chloro 4 Methylindoline 2,3 Dione and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the electronic environment of each nucleus, while coupling patterns reveal the connectivity of atoms.

The ¹H NMR spectrum of an isatin (B1672199) derivative typically displays signals corresponding to the aromatic protons on the benzene (B151609) ring, the N-H proton, and any protons from substituents. For 5-Chloro-4-methylindoline-2,3-dione, we would expect to see signals for the two aromatic protons (H-6 and H-7), the N-H proton, and the methyl group protons.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The chlorine atom at the C-5 position, being an electron-withdrawing group, would deshield the adjacent protons. The methyl group at the C-4 position, an electron-donating group, would cause a shielding effect. The N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The methyl protons would appear as a sharp singlet in the typical alkyl region.

Based on data from analogues like 5-chloroisatin (B99725) and 5-methylisatin (B515603), the expected ¹H NMR spectral data for 5-Chloro-4-methylindoline-2,3-dione are summarized in the table below.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~11.0 | s (br) |

| H-6 | ~7.5 - 7.7 | d |

| H-7 | ~6.9 - 7.1 | d |

| CH₃ | ~2.3 | s |

| Data are estimated based on known values for substituted isatin analogues. Solvent: DMSO-d₆. s = singlet, d = doublet, br = broad. |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons (C-2 and C-3) of the isatin core are highly deshielded and appear at the downfield end of the spectrum. The C-3 carbonyl is generally more deshielded than the C-2 amide carbonyl. The chemical shifts of the aromatic carbons are influenced by the substituents in a predictable manner based on established substituent chemical shift (SCS) effects. The chlorine at C-5 will cause a downfield shift for C-5 and influence the shifts of the other aromatic carbons. The methyl group at C-4 will cause an upfield shift for C-4.

The expected ¹³C NMR chemical shifts for 5-Chloro-4-methylindoline-2,3-dione, inferred from data for analogues such as 5-chloroisatin and 5-methylisatin chemicalbook.comchemicalbook.com, are presented below.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~158 |

| C-3 (C=O) | ~182 |

| C-3a | ~118 |

| C-4 | ~132 |

| C-5 | ~128 |

| C-6 | ~138 |

| C-7 | ~112 |

| C-7a | ~150 |

| CH₃ | ~15-20 |

| Data are estimated based on known values for substituted isatin analogues. Solvent: DMSO-d₆. |

For unambiguous assignment of proton and carbon signals, especially in complex or novel structures, advanced 2D NMR techniques are employed. biosynth.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 5-Chloro-4-methylindoline-2,3-dione, a cross-peak between the H-6 and H-7 signals would confirm their ortho relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J_CH). otavachemicals.com This would definitively link the H-6 signal to the C-6 carbon, H-7 to C-7, and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J_CH, ³J_CH). otavachemicals.com This is crucial for piecing together the molecular skeleton. For instance, the N-H proton would show correlations to the C-2, C-3a, and C-7a carbons. The methyl protons at C-4 would show correlations to C-3a, C-4, and C-5. These long-range correlations are instrumental in confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A NOESY spectrum could show a correlation between the methyl protons at C-4 and the N-H proton, depending on the conformational preferences.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.

The IR spectrum of an isatin is characterized by distinct absorption bands for the N-H and carbonyl (C=O) stretching vibrations.

N-H Stretching: The N-H group of the lactam ring typically shows a stretching vibration in the range of 3400-3200 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

Carbonyl (C=O) Stretching: The indoline-2,3-dione system contains two carbonyl groups, a lactam carbonyl (C-2) and a ketone carbonyl (C-3). These coupled oscillators give rise to two distinct stretching bands. Typically, an asymmetric stretching band appears at a higher frequency (around 1770-1750 cm⁻¹) and a symmetric stretching band at a lower frequency (around 1740-1720 cm⁻¹). pharmaffiliates.comresearchgate.net

The characteristic IR absorption frequencies for 5-Chloro-4-methylindoline-2,3-dione are predicted based on analogues like 5-chloroisatin and 5-methylisatin. chemicalbook.comchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3400 - 3200 |

| C=O (Amide) | Stretch | ~1740 |

| C=O (Ketone) | Stretch | ~1760 |

| C=C (Aromatic) | Stretch | 1620 - 1450 |

| Data are estimated based on known values for substituted isatin analogues. |

The positions of the carbonyl absorption bands in the IR spectrum are sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro group at C-5, tend to increase the carbonyl stretching frequency. This is because they withdraw electron density from the ring, which in turn pulls electron density from the carbonyl groups, strengthening the C=O double bond and requiring more energy to stretch.

Conversely, electron-donating groups, like the methyl group at C-4, would be expected to have the opposite effect. They donate electron density to the ring, which can be delocalized onto the carbonyl groups. This increased electron density in the π* orbitals of the carbonyls slightly weakens the C=O bond, leading to a decrease in the stretching frequency.

In 5-Chloro-4-methylindoline-2,3-dione, the opposing effects of the chloro and methyl groups would modulate the precise frequencies of the carbonyl stretches compared to unsubstituted isatin. The net effect would be a result of the balance between the electron-withdrawing nature of the chlorine and the electron-donating nature of the methyl group.

Mass Spectrometry

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental formula of a molecule. For substituted indoline-2,3-diones, HRMS is employed to confirm the presence and number of specific atoms, such as chlorine and nitrogen, by measuring the exact mass of the molecular ion. nih.govsci-hub.senih.gov The high resolution of instruments like quadrupole time-of-flight (Q-TOF) mass spectrometers allows for the differentiation of ions with very similar nominal masses, ensuring a high degree of confidence in the assigned molecular formula. nih.gov This technique is essential for verifying the successful synthesis of novel derivatives and for distinguishing between isomers. nih.govcsic.es

For instance, in the analysis of a substituted indole (B1671886), the use of a Q-TOF mass spectrometer enabled the determination of exact masses for each fragment, leading to the inference of their molecular formulas. nih.gov This capability is particularly important for complex molecules where multiple fragmentation pathways are possible. nih.govnih.gov

Table 1: Theoretical vs. Experimental Mass Data for Isatin Derivatives

| Compound | Molecular Formula | Theoretical Mass (m/z) | Experimental Mass (m/z) | Reference |

| 5-Chloro-1-methylindoline-2,3-dione | C₉H₆ClNO₂ | 195.0087 | 195.0087 | researchgate.net |

| Isatin | C₈H₅NO₂ | 147.0320 | 147.13 | nih.gov |

Note: The experimental mass for Isatin is from a lower resolution instrument, hence the slight deviation from the theoretical mass.

The fragmentation patterns observed in mass spectrometry provide valuable structural information. libretexts.org In substituted indoline-2,3-diones, the fragmentation is influenced by the nature and position of the substituents on the indole ring. nih.gov Common fragmentation pathways for isatin derivatives involve the loss of CO, HCN, and radical species from the molecular ion. libretexts.orgscirp.org

For example, the mass spectrum of isatin itself shows characteristic fragments corresponding to the loss of a carbonyl group (CO) and subsequent cleavages of the heterocyclic ring. researchgate.net The presence of substituents like chloro and methyl groups on the aromatic ring will alter these fragmentation pathways, providing clues to their location on the ring. nih.gov The stability of the resulting fragment ions often dictates the major fragmentation routes observed. libretexts.org Studies on various substituted indoles have shown that the fragmentation mechanisms can be complex, and techniques like analyzing second-generation products can help in elucidating a consistent sequential fragmentation pathway. nih.gov

Table 2: Common Mass Spectral Fragments of Isatin Derivatives

| Fragment | Description | Typical m/z | Reference |

| [M-CO]⁺ | Loss of a carbonyl group | Varies | documentsdelivered.com |

| [M-HCN]⁺ | Loss of hydrogen cyanide | Varies | scirp.org |

| [M-Cl]⁺ | Loss of a chlorine radical | Varies | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to electronic transitions between different energy levels.

The UV-Vis spectrum of isatin and its derivatives typically exhibits absorption bands in the range of 250-450 nm. nih.govresearchgate.net These absorptions are primarily attributed to π→π* transitions within the aromatic and dicarbonyl systems. nih.govresearchgate.net The conjugated system of the indoline-2,3-dione core gives rise to these characteristic electronic transitions. The spectrum of isatin, for example, shows high-intensity bands around 249 nm and 296 nm, and a lower intensity band at approximately 420 nm, which are assigned to π→π* and n→π* transitions, respectively. researchgate.net

The position and nature of substituents on the indoline-2,3-dione ring can significantly influence the electronic absorption spectra. researcher.lifenih.gov Electron-donating groups (like methyl) and electron-withdrawing groups (like chloro) can cause shifts in the absorption maxima (λmax), which can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths). nih.govnih.gov

For instance, the introduction of a chloro group at the 5-position of the isatin ring is known to affect the electronic properties. researcher.life Similarly, a methyl group will also alter the electron density distribution within the molecule. These changes in electronic structure are reflected in the UV-Vis spectrum. Studies on other substituted aromatic compounds have shown that both electron-donating and electron-withdrawing substituents can lead to a bathochromic shift. nih.gov The specific effect depends on the interplay between the substituent's electronic properties and its position on the aromatic ring. nih.gov

Table 3: UV-Vis Absorption Data for Substituted Isatins

| Compound | Solvent | λmax (nm) | Transition | Reference |

| Isatin | Toluene | 405 | π→π | researchgate.net |

| Isatin | DDW | 249, 296 | π→π | researchgate.net |

| Isatin | DDW | 420 | n→π* | researchgate.net |

X-ray Crystallography

For 5-Chloro-4-methylindoline-2,3-dione, a single-crystal X-ray diffraction study would reveal the precise spatial arrangement of the chloro and methyl substituents on the indole ring, as well as the planarity of the bicyclic system. A study on the related compound, 5-Chloro-1-methylindoline-2,3-dione, has shown that the molecule is nearly planar. researchgate.net The crystal structure of this analogue revealed that the molecules are connected through C—H⋯O hydrogen bonds, forming supramolecular helical chains. researchgate.net

Similarly, the crystal structure of 5-Chloroindoline-2,3-dione shows an almost planar molecule, with N—H⋯O hydrogen bonds linking the molecules into chains. researchgate.net Such studies are invaluable for understanding the intermolecular interactions that govern the packing of these molecules in the solid state. mdpi.com The detailed structural parameters obtained from X-ray crystallography are essential for structure-activity relationship (SAR) studies and for computational modeling. nih.govnih.gov

Table 4: Crystallographic Data for 5-Chloro-1-methylindoline-2,3-dione

| Parameter | Value | Reference |

| Molecular Formula | C₉H₆ClNO₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 3.9766 (4) | researchgate.net |

| b (Å) | 11.9503 (13) | researchgate.net |

| c (Å) | 17.947 (2) | researchgate.net |

| β (°) | 96.163 (3) | researchgate.net |

| V (ų) | 847.94 (16) | researchgate.net |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of isatin derivatives is governed by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. These non-covalent forces dictate the formation of supramolecular assemblies. nih.gov

Hydrogen Bonding:

In isatin analogues, both conventional and unconventional hydrogen bonds play a critical role. For N-unsubstituted isatins, the N-H group is a classic hydrogen bond donor, often interacting with the carbonyl oxygen atoms (C=O) of neighboring molecules to form dimers or chains. acs.org

In N-substituted analogues like 5-chloro-1-methylindoline-2,3-dione , where the traditional N-H donor is absent, weaker C-H···O hydrogen bonds become significant in directing the crystal packing. In the crystal structure of this analogue, molecules are connected through C-H···O interactions involving the methyl group and a carbonyl oxygen atom. researchgate.net These interactions link the molecules into supramolecular helical chains that extend along the b-axis of the unit cell. researchgate.net Similarly, weak intermolecular C-H···O interactions are observed in the crystal structure of 5-chloro-1-(4-methoxy-benzyl)indoline-2,3-dione. nih.gov

Interactive Data Table: Hydrogen-Bond Geometry for 5-Chloro-1-methylindoline-2,3-dione (Å, °) researchgate.net

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C(9)-H(9A)···O(2)ⁱ | 0.96 | 2.51 | 3.423 (3) | 159 |

Symmetry codes: (i) x, -y+3/2, z-1/2. This table details the geometry of the C-H···O hydrogen bond observed in the crystal structure of the analogue 5-chloro-1-methylindoline-2,3-dione.

π-π Stacking:

The planar, aromatic nature of the isatin ring system makes it highly conducive to π-π stacking interactions. These interactions are a result of attractive, non-covalent forces between aromatic rings. The isatin nucleus possesses an interesting electronic duality, with an electron-rich six-membered ring fused to an electron-deficient five-membered ring, a feature that can lead to strong antiparallel π–π stacking interactions. nih.gov

In the crystal structure of 5-chloro-1-methylindoline-2,3-dione , inter-chain π–π interactions are observed, which link the hydrogen-bonded helical chains to form layers. The centroid-centroid distances for these interactions range from 3.4861 (13) to 3.9767 (12) Å. researchgate.net This range indicates varying degrees of overlap and strength between the interacting aromatic systems.

An analogue, 5-chloro-1-(4-methoxy-benzyl)indoline-2,3-dione , also exhibits π–π stacking interactions, with a reported centroid-centroid distance of 3.383 (3) Å. nih.gov In another related compound, 5-fluoro-1-(4-methoxybenzyl)indoline-2,3-dione , molecules stack along the b-axis through π–π interactions between adjacent indole-2,3-dione units, with a centroid–centroid distance of 3.649 (3) Å. nih.gov These interactions, in conjunction with hydrogen bonds, create a stable three-dimensional framework. nih.govnih.gov The geometry of these interactions can vary from face-to-face to offset or T-shaped conformations, with the latter often being energetically preferred to minimize electron repulsion. novartis.com

The interplay between hydrogen bonding and π-π stacking is a defining feature of the crystal engineering of isatin derivatives, enabling the construction of complex and predictable supramolecular architectures. nih.gov

Reactivity and Mechanistic Investigations of 5 Chloro 4 Methylindoline 2,3 Dione Systems

Reactivity at the Ketone Functionalities (C-2 and C-3)

The vicinal ketone groups at the C-2 and C-3 positions are a hallmark of the isatin (B1672199) core structure. The C-3 carbonyl, in particular, exhibits pronounced electrophilicity due to the adjacent electron-withdrawing C-2 carbonyl and the acyl-lactam functionality. This renders it highly susceptible to attack by a wide range of nucleophiles.

Electrophilic and Nucleophilic Addition/Substitution

The C-3 carbonyl group is the primary site for nucleophilic addition reactions. This reactivity is central to the construction of complex molecular architectures, particularly spirocyclic oxindoles, which are of significant interest in medicinal chemistry. The general mechanism involves the attack of a nucleophile on the electrophilic C-3 carbon, leading to a tetrahedral intermediate.

One of the most prominent reactions is the [3+2] cycloaddition reaction of an azomethine ylide, generated in situ from the isatin and an amino acid (such as L-proline), with a dipolarophile. nih.gov For instance, the reaction of a substituted isatin like 5-chloroisatin (B99725) with an amino acid forms an intermediate that readily reacts with electron-deficient alkenes. nih.gov This process highlights the C-3 carbonyl's role in facilitating multicomponent reactions to build spirooxindole frameworks. nih.gov

The C-3 position also undergoes substitution reactions, often following an initial nucleophilic addition. A common example is the reaction with hydrazides. The condensation of various isatin derivatives with acid hydrazides in the presence of an acid catalyst yields N-acylhydrazones, also known as carbohydrazides. nih.gov This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the C-3 carbonyl, followed by dehydration to form the C=N bond. nih.gov

The table below summarizes representative nucleophilic reactions at the C-3 position of the isatin core. While specific examples for 5-Chloro-4-methylindoline-2,3-dione are not extensively documented, the reactivity of closely related analogs provides a strong predictive framework.

| Reactant Type | Isatin Derivative | Product Type | Description |

| Amino Acids / Alkenes | 5-Chloroisatin | Spirooxindole-pyrrolidine | In situ formation of an azomethine ylide followed by [3+2] cycloaddition. nih.gov |

| Active Methylene (B1212753) Compounds | General Isatins | 3-Alkylidene-oxindoles | Knoevenagel-type condensation leading to a C=C bond at C-3. nih.gov |

| Hydrazides | General Isatins | Carbohydrazides (Schiff bases) | Condensation reaction forming a C=N linkage at the C-3 position. nih.gov |

| Indoles | 5-Bromo/5-Nitroisatin | 3,3-Di(indolyl)oxindoles | Acid-catalyzed reaction where two indole (B1671886) molecules act as nucleophiles. |

Condensation Reactions

Condensation reactions, particularly with compounds containing an active methylene group, are a cornerstone of isatin chemistry. These reactions typically occur at the C-3 carbonyl and lead to the formation of 3-substituted-2-oxindole derivatives. The Knoevenagel condensation, for example, involves the reaction of an isatin with a compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base catalyst. researchgate.net This results in the formation of a new carbon-carbon double bond at the C-3 position, yielding a 3-alkylidene-oxindole. nih.gov These products are themselves versatile intermediates for further synthetic transformations, including Michael additions and cycloadditions. nih.gov

Multicomponent reactions often exploit this condensation reactivity. For example, the one-pot reaction of isatins, an active methylene compound, and another component can lead to highly complex spiro-fused heterocycles in a single, efficient step. researchgate.net

Reactivity of the Indole Nitrogen (N-1)

The nitrogen atom (N-1) of the indoline-2,3-dione system is part of a lactam ring and possesses a lone pair of electrons. Although its nucleophilicity is attenuated by the adjacent C-2 carbonyl group, it remains a key site for functionalization, most commonly through alkylation and acylation reactions.

Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental transformations that allow for the introduction of a wide variety of substituents at the N-1 position. These reactions typically proceed via an SN2 mechanism, where the isatin nitrogen acts as a nucleophile, attacking an alkyl halide or an acyl halide/anhydride. The reaction is usually carried out in the presence of a base (e.g., K2CO3, NaH) to deprotonate the nitrogen, thereby increasing its nucleophilicity.

Studies on various isatins, including 5-chloroisatin, have demonstrated facile N-alkylation with reagents like allyl bromide and propargyl bromide. acs.org Similarly, N-methylation can be achieved using methyl iodide. researchgate.net These N-functionalized derivatives are often used as intermediates for more complex syntheses, such as 1,3-dipolar cycloadditions where the introduced N-substituent acts as the dipolarophile or a precursor to it. acs.org

The regioselectivity of these reactions is a critical consideration. In some heterocyclic systems, competition between N-alkylation and O-alkylation (at the C-2 carbonyl) can occur. However, for isatins, N-alkylation is generally the predominant pathway under standard basic conditions. rsc.org

| Reagent Type | Reagent Example | Product | Reaction Conditions |

| Alkyl Halide | Methyl Iodide | N-Methylisatin | Base (e.g., K2CO3) in DMF |

| Alkyl Halide | Allyl Bromide | N-Allylisatin | Base (e.g., K2CO3) in DMF acs.org |

| Alkyl Halide | Propargyl Bromide | N-Propargylisatin | Base (e.g., K2CO3) in DMF acs.org |

| Acyl Halide | Acetyl Chloride | N-Acetylisatin | Base (e.g., Pyridine) or direct reaction |

Reactivity of the Aromatic Ring

The benzene (B151609) ring of the 5-Chloro-4-methylindoline-2,3-dione scaffold can undergo electrophilic aromatic substitution (EAS), a classic reaction for aromatic compounds. The outcome of such reactions is governed by the directing and activating/deactivating effects of the substituents already present on the ring.

Substituent-Directed Reactions (e.g., Electrophilic Aromatic Substitution)

In 5-Chloro-4-methylindoline-2,3-dione, the aromatic ring bears three key influential groups:

4-Methyl group: An electron-donating group (EDG) that is activating and directs incoming electrophiles to the ortho (C-3a, C-5) and para (C-7) positions.

5-Chloro group: An electron-withdrawing but ortho-, para-directing group. It deactivates the ring towards electrophilic attack but directs incoming electrophiles to the ortho (C-4, C-6) and para (C-7a) positions.

Fused dione-lactam ring: The acyl group attached at C-7a and the lactam functionality are strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions (C-6).

Attack at C-6: This position is ortho to the chloro group and meta to the methyl group. It is also meta to the deactivating acyl group at C-7a. The directing effects of the chloro and the acyl groups are aligned towards this position.

Attack at C-7: This position is para to the methyl group. The methyl group strongly favors substitution at this position.

The directing effects can be summarized as follows:

Methyl (at C-4): Activating, directs to C-5 (blocked) and C-7.

Chloro (at C-5): Deactivating, directs to C-4 (blocked) and C-6.

Amide/Dione Ring (at C-7a, C-3a): Deactivating, directs to C-6.

Considering these factors, the C-6 position is electronically favored by two directing groups (chloro and the fused ring system), while the C-7 position is favored by the activating methyl group. The precise outcome would likely depend on the specific electrophile and reaction conditions, but significant substitution at both positions could be possible. Studies on the chlorination of 5-methylisatin (B515603) have shown that under acidic conditions, electrophilic chlorination occurs on the aromatic ring, demonstrating the feasibility of such reactions. researchgate.net

Influence of Halogen and Methyl Groups on Aromatic Reactivity

The reactivity of the aromatic ring in 5-chloro-4-methylindoline-2,3-dione is dictated by the electronic effects of the chloro and methyl substituents. The methyl group at the C-4 position is an electron-donating group, which generally activates the aromatic ring towards electrophilic substitution. Conversely, the chloro group at the C-5 position is an electron-withdrawing group, which deactivates the ring. nih.gov

Research on related halogenated indoles has shown that the nature of the halogen can significantly impact reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions. mdpi.com For instance, the reaction of 3-halogenated 2-trifluoromethylindoles with nucleophiles is sensitive to the halogen present. mdpi.com While direct studies on the electrophilic substitution of 5-chloro-4-methylindoline-2,3-dione are specific, the general principles of aromatic reactivity suggest that the positions ortho and para to the methyl group (C-3 and C-5) would be electronically favored for substitution, but the existing chloro group at C-5 complicates this. The C-7 position is another potential site for electrophilic attack.

The presence of a halogen can also facilitate different reaction pathways. For example, halogenated indoxyls can be formed with various halogenating reagents, leading to substitution at the 5- and/or 7-positions. researchgate.net This suggests that direct halogenation of the 4-methylindoline-2,3-dione precursor could be a route to synthesizing the 5-chloro derivative.

| Substituent | Position | Electronic Effect | Influence on Aromatic Ring |

|---|---|---|---|

| Methyl | C-4 | Electron-donating (activating) | Directs electrophiles to ortho/para positions |

| Chloro | C-5 | Electron-withdrawing (deactivating) | Directs electrophiles to meta position |

Regioselectivity and Stereoselectivity in Reactions of Substituted Indoline-2,3-diones

Regioselectivity and stereoselectivity are crucial aspects of the reactions involving substituted indoline-2,3-diones, defining the specific orientation and three-dimensional arrangement of the resulting products. khanacademy.orgmasterorganicchemistry.com

Regioselectivity: This refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.com In the context of 5-chloro-4-methylindoline-2,3-dione, reactions at the C-3 carbonyl group are common. For example, in condensation reactions with active methylene compounds, the reaction occurs specifically at the C-3 position. The regioselectivity of electrophilic substitution on the aromatic ring is governed by the combined directing effects of the chloro and methyl groups, as discussed previously. beilstein-journals.org For instance, acylation of 2-substituted indoles often occurs regioselectively at the C-3 position. nih.gov Similarly, lithiation of N-protected indoles followed by reaction with an electrophile can lead to regioselective substitution at the C-3 position. orgsyn.org

Stereoselectivity: This is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comnih.gov Many reactions of indoline-2,3-diones can generate chiral centers, making stereoselectivity a key consideration. For instance, the addition of a nucleophile to the C-3 carbonyl group can create a new stereocenter. The facial selectivity of this attack (i.e., whether the nucleophile attacks from the Re or Si face of the carbonyl) can be influenced by the steric bulk of the substituents on the indoline (B122111) ring and the use of chiral catalysts. Asymmetric tandem reactions, such as the [3+3] annulation of indoline-2-thiones with isatylidene malononitriles, can produce spirocyclic compounds with high enantioselectivity when a chiral catalyst is employed. mdpi.com

| Type of Selectivity | Definition | Example in Indoline-2,3-dione Chemistry |

|---|---|---|

| Regioselectivity | Preferential reaction at one site over another. masterorganicchemistry.com | Acylation at the C-3 position of the indole nucleus. nih.gov |

| Stereoselectivity | Preferential formation of one stereoisomer over another. masterorganicchemistry.com | Asymmetric synthesis of spiro[indoline-3,4'-thiopyrano[2,3-b]indole] derivatives using a chiral zinc catalyst. mdpi.com |

Reaction Optimization and Green Chemistry Considerations

Optimizing reaction conditions and adhering to the principles of green chemistry are paramount in modern organic synthesis to enhance efficiency, reduce waste, and minimize environmental impact. tandfonline.com

Reaction Optimization: The synthesis of derivatives from 5-chloro-4-methylindoline-2,3-dione can be optimized by carefully controlling various parameters. These include the choice of solvent, catalyst, temperature, and reaction time. For example, in the synthesis of 3-substituted indolin-2-ones, the choice of catalyst and reaction conditions can significantly affect the yield and selectivity of the product. acs.org The development of one-pot multi-component reactions is a powerful strategy for improving efficiency by reducing the number of synthetic steps and purification procedures.

Green Chemistry Considerations: The principles of green chemistry encourage the use of environmentally benign solvents, catalysts, and reaction conditions. tandfonline.com In the context of indoline-2,3-dione chemistry, several green approaches have been explored. The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of indole derivatives. tandfonline.com Furthermore, employing solid acid catalysts, such as sulfonic acid functionalized nanoporous silica, can provide a reusable and environmentally friendly alternative to traditional acid catalysts for reactions like the synthesis of 3,3-di(indolyl)indolin-2-ones. researchgate.net Water is also being investigated as a green solvent for some reactions of isatin derivatives. The goal is to develop synthetic routes that are not only efficient and selective but also sustainable.

| Green Chemistry Principle | Application in Indole Synthesis | Benefit |

|---|---|---|

| Use of Alternative Energy Sources | Microwave-assisted synthesis. tandfonline.com | Reduced reaction times, increased yields. |

| Use of Catalysis | Employing reusable solid acid catalysts. researchgate.net | Easier separation, reduced waste, catalyst can be recycled. |

| Use of Safer Solvents | Reactions in water or solvent-free conditions. | Reduced environmental impact and toxicity. |

Computational Chemistry and Theoretical Studies of 5 Chloro 4 Methylindoline 2,3 Dione and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. ias.ac.inrsc.org It is widely employed to investigate the properties of isatin-based molecules, including chloro- and methyl-substituted derivatives. dergipark.org.trinternationaljournalssrg.orguokerbala.edu.iq DFT methods, particularly using functionals like B3LYP, are instrumental in predicting molecular structures, electronic distributions, and reactivity. dergipark.org.trinternationaljournalssrg.orgnih.gov

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For indoline-2,3-dione derivatives, DFT calculations are used to find the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a stable structure is reached. nih.govscispace.com

Experimental techniques like X-ray crystallography provide real-world data that can validate these computational models. For instance, the crystal structure of a close analogue, 5-Chloro-1-methylindoline-2,3-dione , reveals an almost planar molecule. researchgate.net This planarity is a common feature in related compounds like 5-chloro-indoline-2,3-dione . researchgate.net Computational geometry optimization can accurately reproduce these experimental findings, confirming the planarity of the indoline (B122111) ring system. researchgate.net

Below is a table summarizing crystallographic data for an analogue, which serves as a benchmark for optimized geometries.

| Parameter | Value for 5-Chloro-1-methylindoline-2,3-dione |

|---|---|

| Chemical Formula | C₉H₆ClNO₂ |

| Molecular Weight | 195.60 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9766 |

| b (Å) | 11.9503 |

| c (Å) | 17.947 |

| β (°) | 96.163 |

| Volume (ų) | 847.94 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the electronic behavior and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.comyoutube.com The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.comnih.gov For isatin (B1672199) derivatives, substitutions on the aromatic ring can significantly influence these energy levels. For example, substituting with electron-accepting groups like halogens can lower the LUMO energy, potentially increasing reactivity. researchgate.net

Theoretical studies on 5-chloroisatin (B99725) derivatives have quantified these parameters, showing a correlation between the calculated energy gap and experimentally observed biological activity. dergipark.org.tr A smaller energy gap often correlates with higher bioactivity. nih.gov

The table below presents calculated quantum chemical parameters for several 5-chloroisatin analogues, illustrating the influence of different substituents on their electronic properties.

| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-allyl-5-chloro-indoline-2,3-dione | -6.6151 | -3.1760 | 3.4391 |

| 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | -6.2801 | -2.7321 | 3.5480 |

| 5-chloro-1-octylindoline-2,3-dione | -6.5512 | -3.0731 | 3.4781 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.delibretexts.org An MEP map displays the electrostatic potential on the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (rich in electrons and prone to electrophilic attack), while blue signifies areas of positive potential (electron-poor and susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net

For isatin and its derivatives, MEP maps clearly identify the electronegative oxygen atoms of the carbonyl groups as the most negative potential sites (red regions), making them targets for electrophiles. researchgate.netresearchgate.net The regions around the aromatic protons and the N-H group show positive potential (blue regions), indicating sites susceptible to nucleophilic interaction. These maps are invaluable for rationalizing and predicting the intermolecular interactions that govern the molecule's chemical and biological behavior. researchgate.net

Reactivity and Selectivity Prediction

Furthermore, local reactivity can be assessed using tools like Fukui functions, which identify the specific atoms within a molecule that are most likely to participate in electrophilic or nucleophilic attacks. dergipark.org.tr For 5-chloroisatin derivatives, these calculations have successfully pinpointed the carbonyl oxygens and the chlorine atom as key sites for interactions, which aligns well with experimental findings. dergipark.org.tr DFT studies have proven effective in elucidating the reactivity and regioselectivity of complex reactions involving isatin analogues, demonstrating a strong agreement between theoretical predictions and experimental outcomes. internationaljournalssrg.org

Molecular Modeling Approaches

Beyond quantum mechanics, molecular modeling encompasses a range of computational techniques to simulate molecular behavior, particularly in biological systems.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a powerful computational technique used to predict how a small molecule (a ligand), such as 5-Chloro-4-methylindoline-2,3-dione, binds to a large receptor molecule, typically a protein. acs.orgnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

The process involves placing the ligand in the binding site of the protein and calculating the most likely binding orientation and affinity. Docking simulations for various indoline-2,3-dione derivatives have been performed to investigate their interactions with biological targets like enzymes and protein kinases. acs.orgnih.govnih.gov These studies reveal the specific amino acid residues involved in binding and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions. nih.gov For example, docking studies on Schiff bases of indoline-2,3-dione have highlighted the importance of the isatin core for strong interactions within the active site of enzymes like Mtb DNA gyrase. nih.gov The insights gained from docking can guide the design of new, more potent and selective analogues. nih.gov

Molecular Dynamics (MD) Simulations for Stability and Conformational Fluctuations

Molecular dynamics (MD) simulations are powerful computational tools used to understand the stability and conformational behavior of molecules over time. For derivatives of indoline-2,3-dione, also known as isatin, MD simulations have been instrumental in assessing the stability of ligand-protein complexes.

In a study on isatin-based inhibitors of the fatty acid amide hydrolase (FAAH) enzyme, MD simulations were performed to ascertain the stability of the lead inhibitor-FAAH complex. nih.gov These simulations track the atomic movements of the system, providing insights into how the inhibitor binds to the active site and the stability of this interaction over a set period. nih.gov The results from such simulations are crucial for validating the binding modes predicted by molecular docking and for understanding the dynamic nature of the interactions that stabilize the complex. nih.govtandfonline.com

Furthermore, MD simulations can elucidate conformational switching, which can be critical for a molecule's biological activity. nih.gov For instance, simulations can reveal how changes, such as phosphorylation, can alter the conformational ensemble of a molecule, leading to transitions between ordered and disordered states. nih.gov This dynamic behavior can influence how the molecule interacts with its biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com

The development of predictive QSAR models is a cornerstone of modern drug design. These models are built by correlating the biological activity of compounds with their physicochemical properties, which are quantified by molecular or structural descriptors. nih.gov For isatin and its derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various biological targets. nih.gov

A typical QSAR study involves several steps:

Data Set Preparation : A series of compounds with known biological activities is selected. longdom.org For example, a study on isatin derivatives as carboxylesterase inhibitors used a dataset of 49 compounds. longdom.org

Descriptor Calculation : Various molecular descriptors are calculated for each compound in the series. These can include topological descriptors, which describe the 2D structure of the molecule, and 3D descriptors. youtube.com

Model Building : Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity. longdom.org Techniques like k-Nearest Neighbor (kNN) have been employed for this purpose. longdom.org

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. longdom.org A good model will have high predictive accuracy for compounds not used in its development. longdom.org

For example, a QSAR study on isatin derivatives as carboxylesterase inhibitors generated several predictive models. longdom.org The most significant model showed high internal and external predictivity, indicating its robustness. longdom.org The model revealed that hydrophobic and steric interactions were dominant factors in the inhibitory activity. longdom.org Specifically, a positive hydrophobic potential and a less bulky substituent group in certain regions of the molecule were found to be favorable for increased activity. longdom.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. koreascience.krslideshare.net

CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. koreascience.krslideshare.net The resulting field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). nih.gov

3D-QSAR studies on isatin derivatives have been valuable in guiding the development of potent inhibitors for various enzymes. koreascience.kr For instance, CoMFA and CoMSIA studies on isatin sulfonamide analogues as caspase-3 inhibitors revealed that both steric and electrostatic interactions, with a major contribution from hydrophobic interactions, were important for binding affinity. researchgate.net The resulting models showed excellent correlation and high predictive power. researchgate.net

The output of these analyses is often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. longdom.orgresearchgate.net This provides medicinal chemists with a visual guide for designing more potent compounds.

In Silico Prediction of Molecular Properties for Lead Optimization

Lead optimization is a critical stage in drug discovery where a promising lead compound is modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.netcreative-biolabs.com In silico prediction of molecular properties plays a vital role in this process by enabling the rapid assessment of a large number of virtual compounds. pharmainformatic.com

Key properties that are often predicted in silico include:

Lipophilicity : This property, often expressed as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, and excretion (ADME). mu-varna.bgnih.gov Various computational models are available to predict logP values. mu-varna.bg

Water Solubility : Adequate water solubility is crucial for drug administration and absorption. mu-varna.bg In silico models can predict aqueous solubility based on the molecular structure. mu-varna.bgnih.gov

Bioavailability Parameters : This includes adherence to drug-likeness rules, such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability. mu-varna.bgjapsonline.com Computational tools can also predict a bioavailability score. mu-varna.bg

A study on 3-monosubstituted isatin derivatives used the SwissADME platform to evaluate these properties. mu-varna.bg The derivatives showed favorable molecular weights and topological polar surface areas, suggesting good membrane permeability. mu-varna.bg Lipophilicity assessments indicated moderate values, which are generally beneficial for absorption and distribution. mu-varna.bg All the studied compounds complied with multiple drug-likeness rules and had bioavailability scores suggesting moderate oral potential. mu-varna.bg

These in silico predictions provide a strong basis for prioritizing compounds for synthesis and further experimental testing, thereby streamlining the lead optimization process. pharmainformatic.commu-varna.bg

Interactive Data Tables

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Isatin Analogues

| Compound | Molecular Weight ( g/mol ) | logP (Consensus) | Water Solubility (logS) | Bioavailability Score |

| IA | 147.13 | 2.35 mu-varna.bg | -2.54 | 0.55 |

| I4AM | 191.21 | 0.96 mu-varna.bg | -1.14 | 0.55 |

| I2AP | 206.24 | 1.82 mu-varna.bg | -2.48 | 0.55 |

| I3AP | 206.24 | 1.63 mu-varna.bg | -2.27 | 0.55 |

| I4AP | 206.24 | 1.64 mu-varna.bg | -2.27 | 0.55 |

| Data sourced from a computational analysis of 3-monosubstituted isatin derivatives. mu-varna.bgmu-varna.bg |

Table 2: QSAR Model Statistics for Isatin Derivatives as Carboxylesterase Inhibitors

| Model Generation Method | Predictive r² (pred_r2) Range | Number of Predictive Models |

| Stepwise kNN-MFA | 0.7552 - 0.9376 longdom.org | 4 longdom.org |

| Simulated Annealing kNN-MFA | 0.7019 - 0.9367 longdom.org | 3 longdom.org |

| Genetic Algorithm kNN-MFA | 0.8226 - 0.8497 longdom.org | 2 longdom.org |

| Data from a 3D QSAR analysis on isatin derivatives. longdom.org |

Structure Activity Relationship Sar Methodologies for Indoline 2,3 Dione Derivatives

Design Principles for Systematic Structural Modification

Systematic modification of the indoline-2,3-dione core is a key strategy in drug discovery. The design principles revolve around altering the electronic and steric properties of the molecule to enhance its interaction with biological targets. These modifications are typically focused on three main positions: the nitrogen atom at position 1 (N-1), the carbonyl group at position 3 (C-3), and the aromatic benzene (B151609) ring (C-4, C-5, C-6, and C-7).

Table 1: Impact of N-1 Substitution on Indoline-2,3-dione Derivatives

| Compound ID | N-1 Substituent | Observed Effect | Reference |

| 3a-i | Unsubstituted (H) | Weaker antiplatelet activity | nih.gov |

| 4h | Benzyl | Potent antiplatelet activity | nih.gov |

| 4a, 4c, 4d, 4f-i, 4k | Substituted Benzyl | High antiplatelet activity with varying potency based on substitution | nih.gov |

This table is generated based on the provided text and is for illustrative purposes.

The C-3 position of the indoline-2,3-dione scaffold is highly reactive and offers a prime location for introducing chemical diversity. The carbonyl group at this position can participate in various reactions, allowing for the synthesis of a wide array of derivatives, including Schiff bases and spiro compounds. ijrrjournal.commdpi.com Functionalizing the C-3 position can lead to the development of compounds with enhanced biological activities. nih.gov For example, the introduction of different moieties at the C-3 position has been shown to impact antibacterial and antifungal properties. mdpi.com The nature of the substituent at C-3 can influence the molecule's steric bulk and electronic properties, thereby affecting its interaction with target enzymes or receptors. researchgate.net

Halogenation, particularly the introduction of a chlorine atom at the C-5 position, is a common strategy in the design of indoline-2,3-dione derivatives. researchgate.net The presence of a halogen, an electron-withdrawing group, at this position can significantly influence the electronic environment of the aromatic ring. nih.gov This modification has been shown to be a key factor in the biological activity of some isatin-based compounds. nih.gov The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of the molecule to its target. nih.gov

The introduction of a methyl group, an electron-donating group, at positions C-4 or C-7 of the aromatic ring can also modulate the properties of indoline-2,3-dione derivatives. nih.gov A methyl group at the C-4 position has been shown to be compatible with certain reaction conditions, leading to the formation of specific products. nih.gov The position of the methyl group can influence the steric and electronic environment in the vicinity of the modification, which can be a determining factor in the compound's reactivity and biological profile.

Substituent Effects at the Aromatic Ring (C-4, C-5, C-6, C-7)

Strategies for Elucidating Structure-Reactivity Relationships

To understand the relationship between the structure of indoline-2,3-dione derivatives and their reactivity, various strategies are employed. A primary approach is the systematic synthesis of a series of analogs with specific structural modifications. researchgate.net These compounds are then subjected to various chemical reactions and biological assays to evaluate how the changes in structure affect their properties.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are also invaluable tools. acs.orgbookpi.org Molecular docking can predict the binding mode and affinity of a compound to a specific target, providing insights into the molecular interactions that govern its activity. acs.org QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their observed reactivity or biological activity, helping to identify the key structural features responsible for their effects. bookpi.org

Computational Approaches in SAR Studies

Computational methodologies are indispensable tools in modern medicinal chemistry for elucidating the Structure-Activity Relationships (SAR) of bioactive molecules, including the diverse family of indoline-2,3-dione (isatin) derivatives. These in silico techniques provide deep insights into the molecular interactions between ligands and their biological targets, predict the activity of novel compounds, and guide the rational design of more potent and selective agents. Key computational approaches applied to indoline-2,3-dione derivatives include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and quantum mechanical calculations.

Molecular Docking

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method helps in understanding the binding mode and affinity of indoline-2,3-dione derivatives with various biological targets, such as enzymes and receptors. For instance, docking studies on substituted indoline-2-ones against a homology-modeled structure of S. aureus histidine kinase-WalK have been performed to elucidate the binding interactions of these novel inhibitors. farmaceut.org The results of such studies often correlate well with experimental data, where compounds showing higher docking scores also exhibit greater antibacterial activity. farmaceut.org

Similarly, molecular docking has been employed to investigate the interaction of 3-substituted-5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione derivatives with the PPARγ receptor, revealing significant binding interactions that compare favorably with standard ligands like Rosiglitazone. nih.gov In another study, AutoDock software was used to explore the binding of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives to potential bacterial and fungal molecular targets, such as the MurB enzyme, to understand their antimicrobial mechanism. nih.gov These studies are crucial for identifying key amino acid residues and interaction types (e.g., hydrogen bonds, hydrophobic interactions) that are vital for biological activity, thereby guiding the synthesis of new, more effective compounds.

| Derivative Class | Target Protein | Key Findings from Docking Studies | Reference |

| Substituted indoline-2-ones | S. aureus histidine kinase (WalK) | Elucidated the binding mode of novel inhibitors, with docking scores correlating to antibacterial activity. | farmaceut.org |

| Thiazolidine-2,4-dione derivatives with indole (B1671886) moiety | Peroxisome proliferator-activated receptor gamma (PPARγ) | Compound 3b showed significant binding interactions, comparable to the standard ligand Rosiglitazone. | nih.gov |

| Isatin (B1672199) and indole-based compounds | SARS-CoV 3CLpro | Supported the activity of potential inhibitors and identified compounds with high drug-likeness scores. | nih.gov |

| 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | MurB enzyme | Helped elucidate probable molecular targets for the observed antibacterial and antifungal activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For indoline-2,3-dione derivatives, both 2D and 3D-QSAR models have been developed to predict their activity as anticancer, antimicrobial, or antiviral agents.

A 3D-QSAR study on a series of indole and isatin derivatives as inhibitors of beta-amyloid aggregation resulted in a model with acceptable predictive statistics (q² = 0.596 for the training set and r²ext = 0.695 for the test set). mdpi.com This model, using Partial Least Squares (PLS) regression, helped identify the key physicochemical features correlated with the anti-aggregating potency. mdpi.com In another study focused on cytotoxic agents, a QSAR model for 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives suggested that increased lipophilicity enhances cytotoxic activity. researchgate.net

QSAR models have also been developed for isatin and indole derivatives as inhibitors of the SARS 3C-like protease (3CLpro). nih.gov These models, built using CORAL software, proved to be reliable for predicting the inhibitory activity of this class of compounds against the viral enzyme. nih.gov The development of statistically robust QSAR models is crucial for screening virtual libraries of compounds and prioritizing the synthesis of candidates with the highest predicted activity. nih.gov

| Derivative Class | Biological Activity | QSAR Model Type | Key Statistical Parameters | Reference |

| Indole and Isatin Derivatives | Anti-amyloidogenic (Aβ aggregation inhibitors) | 3D-QSAR | q² = 0.596, r²ext = 0.695 | mdpi.com |

| 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide Derivatives | Cytotoxic | QSAR | Identified lipophilicity as a key factor for activity. | researchgate.net |

| Isatin and Indole Derivatives | SARS CoV 3CLpro Inhibitors | QSAR (CORAL software) | Developed reliable models for predicting pIC50 values. | nih.gov |

| Indeno[1,2-b]indole Derivatives | CK2 Inhibitors | QSAR | IC50 values as low as 0.11 µM were reported for the most active compounds. | nih.gov |

Other Computational Approaches

Beyond docking and QSAR, other computational methods provide deeper electronic and structural insights. Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For indoline (B122111) derivatives, pharmacophore hypotheses have been generated to distinguish between active and inactive compounds, complementing the findings from QSAR models. mdpi.com

Quantum mechanical methods , such as Density Functional Theory (DFT), are used to study the electronic properties of molecules. researchgate.net These calculations can determine frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution. researchgate.net Such analyses help in understanding the reactivity of the indoline-2,3-dione scaffold and predict sites susceptible to nucleophilic or electrophilic attack, which is fundamental to its interaction with biological targets. researchgate.net

Applications of 5 Chloro 4 Methylindoline 2,3 Dione in Advanced Chemical Synthesis

Role as a Privileged Scaffold and Versatile Building Block in Organic Chemistry

The isatin (B1672199) (1H-indole-2,3-dione) framework is widely recognized in medicinal and organic chemistry as a "privileged scaffold". This term refers to molecular structures that are capable of binding to multiple, diverse biological targets, thus serving as a fertile ground for the development of novel therapeutic agents. nih.govresearchgate.net The 5-chloro-substituted isatin core, a key component of 5-Chloro-4-methylindoline-2,3-dione, retains and often enhances this potential. Its value stems from a unique combination of structural rigidity, a rich array of reactive sites, and the ability to participate in numerous chemical transformations. researchgate.netresearchgate.net

As a versatile building block, the utility of the 5-chloroisatin (B99725) scaffold is rooted in its distinct reactive centers:

The C3-Keto Group: This carbonyl is highly electrophilic and readily participates in condensation reactions with a variety of nucleophiles, including amines and active methylene (B1212753) compounds. It is the primary site for generating molecular complexity, particularly in the synthesis of spirocyclic systems. researchgate.netrsc.org

The C2-Amide Carbonyl: While less reactive than the C3-ketone, the C2-carbonyl can be involved in ring-opening and rearrangement reactions, providing pathways to different heterocyclic systems like quinolines. researchgate.net

The N1-Amine Proton: The acidic proton on the indole (B1671886) nitrogen can be easily removed, allowing for N-alkylation or N-arylation, which is a common strategy to modify the molecule's properties or to tether it to other molecular fragments. researchgate.net

The Aromatic Ring: The benzene (B151609) portion of the molecule, substituted with chlorine at the C5 position and a methyl group at C4, can undergo further electrophilic aromatic substitution, although the electron-withdrawing nature of the dione system deactivates the ring.

This combination of features makes 5-Chloro-4-methylindoline-2,3-dione and its parent compound, 5-chloroisatin, exceptionally useful starting materials for generating diverse libraries of complex molecules in drug discovery and materials science. nih.govresearchgate.net

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of the 5-chloroisatin core makes it an excellent precursor for a vast array of heterocyclic compounds through various synthetic strategies, including condensation and cycloaddition reactions. researchgate.netresearchgate.net The C3-carbonyl group is the most common reaction site for building new heterocyclic rings.

One prominent example is the synthesis of thiosemicarbazones . The reaction of 5-chloroisatin with thiosemicarbazide derivatives leads to the formation of 5-chloroisatin-3-thiosemicarbazones. These compounds are created by a condensation reaction where the C3-keto group reacts with the primary amine of the thiosemicarbazide. For instance, a series of N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones have been synthesized and studied for their biological activities. researchgate.net

Another significant class of compounds derived from this precursor are oxadiazolines . 5-chloroisatin can be converted into a 3-carbohydrazone, which then undergoes oxidative cyclization with acetic anhydride. This process yields spiro-oxadiazoline derivatives, where the C3 position of the isatin ring becomes a spiro-center, linking the indoline-2,3-dione moiety to a 1,3,4-oxadiazoline ring. bdpsjournal.orgbanglajol.info

Furthermore, 5-chloroisatin is a key starting material for thiazolidinone hybrids . In these syntheses, the isatin derivative undergoes a Knoevenagel condensation with a thiazolidinone scaffold. For example, it can be reacted with compounds like 2-(phenylimino)thiazolidin-4-one derivatives to create complex hybrid molecules where the two heterocyclic systems are linked by an exocyclic double bond at the C3 position of the isatin core. mdpi.com

The table below summarizes these representative transformations.

| Starting Material | Reagent(s) | Resulting Heterocycle | Reaction Type |

| 5-Chloroisatin | N4-benzyl thiosemicarbazide | 5-Chloroisatin-3-(N4-benzyl-thiosemicarbazone) | Condensation |

| 5-Chloroisatin | 1. Carbohydrazide2. Acetic Anhydride | Spiro[indoline-3,5'-(1,3,4-oxadiazoline)] derivative | Condensation followed by Oxidative Cyclization |

| 5-Chloroisatin | 2-(phenylimino)thiazolidin-4-one derivative | 5-((5-chloro-2-oxoindolin-3-ylidene)thiazolidinone) hybrid | Knoevenagel Condensation |

Utilization in the Construction of Complex Molecular Architectures (e.g., Spiro Compounds, Hybrid Molecules)

Beyond the synthesis of simple heterocycles, 5-Chloro-4-methylindoline-2,3-dione is a valuable platform for constructing highly complex molecular architectures, such as spiro compounds and hybrid molecules, often through efficient multicomponent reactions (MCRs). nih.govnih.gov

Spiro Compounds

The spirooxindole framework is a recurring motif in numerous natural products and pharmacologically active compounds. rsc.org The C3-carbonyl of the isatin core is an ideal electrophile for reactions that create a spiro-center at this position. Multicomponent reactions are particularly effective for this purpose, as they allow for the rapid assembly of complex spirocyclic systems in a single step. researchgate.netnih.gov

A common strategy involves the reaction of an isatin derivative, an active methylene compound (like malononitrile (B47326) or a β-diketone), and a third component, which can be a dinucleophile. For example, various substituted isatins are used in condensation reactions with β-amino amides to synthesize novel spiro[quinazoline-indoline]dione derivatives. nih.gov Similarly, the reaction of 1-methylisatin derivatives with aminopyrazoles and malononitrile yields complex spirooxindole-pyrazolo[3,4-b]pyridine structures. nih.govresearchgate.net These reactions showcase the ability of the isatin scaffold to act as a central building block for generating significant molecular diversity and complexity.

Hybrid Molecules

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (bioactive moieties) to create a single molecule with potentially enhanced activity or a modified biological profile. The isatin scaffold is frequently used as one of the core components in such hybrids. mdpi.com

For instance, the 5-chloroisatin moiety has been combined with a sulfonamide pharmacophore through a thiazolidinone linker. mdpi.com In another example, isatin has been tethered to the antibiotic ciprofloxacin via a 1,2,3-triazole linker, created using click chemistry, to develop novel agents. nih.gov These hybrid molecules are designed to interact with multiple biological targets or to combine the therapeutic effects of their constituent parts.

The following table provides examples of complex architectures synthesized using isatin derivatives.

| Architecture Type | Precursors | Catalyst/Conditions | Resulting Structure |

| Spiro Compound | Substituted Isatin, Alicyclic β-amino amide | Alum or I₂, Reflux | Spiro[methanoquinazoline-indoline]dione |

| Spiro Compound | 1-Methylisatin, Aminopyrazole, Malononitrile | Multicomponent Reaction | Spiro[indoline-pyrazolo[3,4-b]pyridine] |

| Hybrid Molecule | 5-Chloroisatin, Thiazolidinone-sulfonamide precursor | Acetic Acid, Reflux | Isatin-Thiazolidinone-Sulfonamide Hybrid |

| Hybrid Molecule | Isatin, Ciprofloxacin (modified), Azide/Alkyne | Click Chemistry (Copper-catalyzed) | Ciprofloxacin-triazole-isatin Conjugate |

Q & A

Q. How do solvent polarity and temperature affect tautomerism in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.